molecular formula C16H15N3O3 B3016629 Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate CAS No. 1797868-75-7

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate

Cat. No.: B3016629
CAS No.: 1797868-75-7
M. Wt: 297.314
InChI Key: MALUHKKTAOQQTO-UHFFFAOYSA-N
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Description

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a partially saturated pyridine ring (5,6,7,8-tetrahydro configuration). The structure includes a methyl benzoate ester moiety linked via a carbonyl group at position 6 of the pyridopyrimidine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, which are known for roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)19-7-6-14-13(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALUHKKTAOQQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities. The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrido[4,3-d]pyrimidines can inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival .

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to disease states.

Enzyme Targeting

Research has highlighted its potential in inhibiting receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression and other diseases. The interaction with RTKs may lead to the modulation of signaling pathways that control cellular growth and differentiation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

In vitro tests have shown that the compound can effectively inhibit the growth of certain pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. Key synthetic methods include:

  • Condensation Reactions: Involving the reaction of 4-aminobenzoic acid with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid.
  • Esterification: Followed by esterification with methanol under acidic conditions to yield the final product .

Comparison with Related Compounds

This compound can be compared with other pyrido[4,3-d]pyrimidine derivatives in terms of biological activity and therapeutic potential.

Compound NameStructural FeaturesBiological Activity
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineSimilar core structureVaries; specific anticancer activity
4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’6,1]pyrido[2,3-d]pyrimidineDistinct substituentsDifferent pharmacological properties

The unique substitution pattern of this compound contributes to its specific biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

2,4-Diamino-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines

These derivatives, such as trimetrexate analogs, exhibit potent antifolate activity by targeting dihydrofolate reductase (DHFR). The presence of 2,4-diamino groups enhances binding to DHFR, unlike the benzoate ester in the target compound, which lacks these polar substituents. For example:

  • 2,4-Diamino-6-(benzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Shows antimalarial and antibacterial activity (IC₅₀: 0.1–5 µM against Plasmodium falciparum) .
  • Trimetrexate analogs : Demonstrated IC₅₀ values of 0.01–0.1 µM against Pneumocystis carinii DHFR .

Key Difference : The benzoate ester in the target compound likely reduces DHFR affinity but may improve metabolic stability or solubility.

6-Benzyl-4-Chloro-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

This derivative features a benzyl group at position 6 and a chlorine at position 3. Synthesized via phosphorylation of the corresponding ketone, it serves as a key intermediate for further functionalization. Its lipophilic substituents enhance membrane permeability compared to the target compound’s polar benzoate group .

Cyclopropyl-Substituted Analogs

For example, 2-cyclopropyl-6-[5-(2-fluorophenyl)-7-methylimidazo[5,1-f][1,2,4]triazin-4-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (), synthesized via cesium carbonate-mediated coupling.

Thieno[2,3-d]pyrimidine Analogs

Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26, ) replaces the pyridopyrimidine core with a thienopyrimidine. This substitution alters electronic properties and bioactivity:

  • Molecular Weight : 377.0 g/mol (vs. ~383.4 g/mol for the target compound).
  • Activity : Reported as a kinase inhibitor (specific targets unspecified) with 69% yield in synthesis .

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Substituents Bioactivity Key Reference
Target Compound Pyrido[4,3-d]pyrimidine 6-CO-Benzate (methyl ester) Undisclosed (structural probe)
2,4-Diamino-6-benzyl derivative Pyrido[4,3-d]pyrimidine 2-NH₂, 4-NH₂, 6-benzyl Antifolate (IC₅₀: 0.1–5 µM)
6-Benzyl-4-chloro derivative Pyrido[4,3-d]pyrimidine 4-Cl, 6-benzyl Synthetic intermediate
Methyl 4-(thienopyrimidinyl)benzoate Thieno[2,3-d]pyrimidine 4-Oxybenzoate, 5-Ph, 6-Me Kinase inhibition

Solubility and Stability: The benzoate ester in the target compound may enhance aqueous solubility compared to benzyl or cyclopropyl analogs.

Biological Activity

Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety and a tetrahydropyrido-pyrimidine core. Its molecular formula is C16H18N4O2C_{16}H_{18}N_4O_2, with a molecular weight of approximately 302.34 g/mol. The unique structural features contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrido-pyrimidines exhibit antimicrobial properties . For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

CompoundBacterial Strains TestedActivity
Tetrahydropyrido-pyrimidine DerivativeStaphylococcus aureus, Escherichia coliModerate to strong inhibition

In one study, the antimicrobial activity was assessed using agar diffusion methods and serial dilution techniques, revealing that certain derivatives could inhibit bacterial growth effectively .

2. Anticancer Activity

This compound has been investigated for its anticancer potential . It was found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound appears to interfere with the RAS signaling pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cell LineIC50 (µM)Effect
HCT116 (Colon Cancer)0.1 - 1.0Significant reduction in cell viability

Studies have shown that the compound's effectiveness varies across different cell lines, indicating a need for further exploration into its specificity and potency against various cancer types .

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Notably:

  • Dihydrofolate Reductase (DHFR) : This enzyme is critical in nucleotide synthesis; inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells. Compounds similar to this compound have demonstrated high affinity for DHFR inhibition .

Case Studies

Several case studies have highlighted the efficacy of tetrahydropyrido-pyrimidine derivatives:

  • Case Study 1 : A study evaluated the antibacterial effects of various tetrahydropyrido-pyrimidine derivatives against resistant strains of bacteria. The results showed that compounds with specific functional groups exhibited enhanced activity compared to standard antibiotics.
  • Case Study 2 : In vitro tests on cancer cell lines demonstrated that this compound significantly inhibited tumor growth in HCT116 cells through apoptosis induction.

Q & A

Q. What are the common synthetic methodologies for preparing the pyrido[4,3-d]pyrimidine core structure?

The pyrido[4,3-d]pyrimidine scaffold can be synthesized via:

  • Cycloisomerization : Transition metal-catalyzed cycloisomerization of pyridine/pyrimidine precursors (e.g., using Pd or Au catalysts) under ligand-free conditions, achieving yields of 70–85% .
  • Multi-component reactions : Four-component protocols in aqueous media, enabling environmentally benign synthesis with >90% efficiency .
  • Gewald reaction : For thieno-fused derivatives, combining N-methyl-4-piperidone, sulfur, and ethyl cyanoacetate to form intermediates for antitubercular agents .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Key methods include:

  • NMR and IR spectroscopy : To confirm carbonyl groups (e.g., ester at ~1700 cm⁻¹) and aromatic protons .
  • X-ray crystallography : Resolves regioselectivity in derivatives like 6-benzyl-4-ethyl dicarboxylate, confirming bond angles and hydrogen bonding .
  • Elemental analysis and UV-Vis : Validates purity and π-π* transitions in fused heterocycles .

Q. What biological activities are associated with pyrido[4,3-d]pyrimidine derivatives?

These compounds exhibit:

  • Antifolate activity : Analogues of trimetrexate inhibit dihydrofolate reductase (IC₅₀: 0.1–10 µM) in cancer and antimicrobial studies .
  • Antibacterial effects : Thieno-fused derivatives show MIC values of 1.2–2.8 µM against S. pneumoniae and E. coli .
  • Antimalarial activity : 2,4-diamino derivatives disrupt folate metabolism in parasites .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-step synthesis be addressed?

  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization, as seen in tert-butyl 7,8-dihydropyrido carboxylate synthesis .
  • Catalytic optimization : Pd-catalyzed cross-coupling reactions improve regioselectivity in aryl-substituted derivatives .

Q. What strategies improve yield in multi-component reactions?

  • Solvent selection : Water or ethanol enhances reaction efficiency by stabilizing intermediates .
  • Temperature control : Room-temperature cycloisomerization reduces side reactions (e.g., decomposition of labile carbonyl groups) .

Q. How can computational methods predict bioactivity against resistant strains?

  • Molecular docking : Molegro Virtual Docker (MVD) evaluates binding interactions with targets like M. tuberculosis enoyl-acyl carrier protein reductase (PDB: 3IVX), guiding SAR for antimycobacterial agents .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate moiety) with MIC values .

Q. How are data contradictions resolved in biological assays?

  • Dose-response validation : Re-testing IC₅₀ values in orthogonal assays (e.g., bacterial A/T translation systems vs. cell-based MIC) confirms target specificity .
  • Metabolic stability assays : Liver microsome studies differentiate true activity from artifactually high in vitro results .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how are they mitigated?

  • Low solubility : Hydrophobic pyrido[4,3-d]pyrimidine cores are functionalized with polar groups (e.g., hydroxyl or carboxylate) to enhance bioavailability .
  • Scale-up inefficiency : Flow chemistry reduces reaction times for multi-gram synthesis of intermediates .

Q. How is stereochemistry controlled during functionalization?

  • Chiral auxiliaries : Use of (S)-methyl esters in carboxylate derivatives ensures enantiomeric purity, critical for antifolate activity .
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation achieves >90% ee in tetrahydropyrido intermediates .

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